![molecular formula C12H13BrN2O B572546 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-87-9](/img/structure/B572546.png)
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” is a derivative of 2,6-diazaspiro[3.4]octan-7-one . It has been studied as a potent sigma-1 receptor antagonist . Sigma-1 receptor antagonists have been reported to enhance the antinociceptive effect of mu opioid receptor agonists without amplifying the adverse effects . Therefore, this compound could be a promising candidate for pain management .
Molecular Structure Analysis
The molecular structure of “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” was designed based on the co-crystal structure of the sigma-1 receptor with 4-IBP . The compound is part of a series of sigma-1 receptor antagonists harboring the 2,6-diazaspiro[3.4]octan-7-one scaffold .Scientific Research Applications
Sigma-1 Receptor Antagonists
The compound can be used to develop potent sigma-1 receptor (σ1R) antagonists . These antagonists can enhance the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This makes σ1R a promising drug target for pain management .
Enhancing the Effect of Morphine
The compound has been found to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance . This could potentially lead to more effective pain management strategies .
Development of Novel Analgesics
The compound can be used in the development of novel analgesics . Specifically, it can be used to create σ1R antagonists that can prevent morphine tolerance, thus enhancing the effectiveness of pain management .
Antitubercular Lead
The compound can be used to develop potent antitubercular leads . Specifically, it can be used to create compounds with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .
Diversity-Oriented Synthesis
The compound can be used in diversity-oriented synthesis . It can be used to create a variety of compounds with diverse molecular peripheries, including various azole substituents .
Development of Antimycobacterial Compounds
The compound can be used to develop potent antimycobacterial compounds . These compounds can be efficacious against multidrug-resistant strains and are also non-toxic to rodents .
Mechanism of Action
Target of Action
The primary target of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a potent antagonist of the σ1R . It binds to the σ1R, inhibiting its activity and thereby modulating the function of the receptor .
Biochemical Pathways
Σ1r antagonists are known to enhance the analgesic effect of mu opioid receptor (mor) agonists without amplifying the adverse effects . This suggests that the compound may interact with the opioid signaling pathway.
Result of Action
The compound significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that it could have potential therapeutic applications in pain management and the prevention of opioid tolerance .
Future Directions
The compound “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” shows promise in the field of pain management . Its ability to enhance the antinociceptive effect of mu opioid receptor agonists and rescue morphine-induced analgesic tolerance suggests that it could be a valuable tool in the development of novel analgesics .
properties
IUPAC Name |
6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSRQZQNXLVVJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1272755-87-9 |
Source
|
Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.